
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde is a chemical compound with the molecular formula C9H11F3O2 and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a cyclohexene ring, which also contains an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves several steps. One common method includes the reaction of cyclohexene with trifluoroethanol in the presence of a strong acid catalyst to form the trifluoroethoxycyclohexene intermediate. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the aldehyde group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drug candidates, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound lacks the trifluoroethoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.
2,6,6-Trimethylcyclohex-2-ene-1-carbaldehyde: This compound has a different substitution pattern on the cyclohexene ring, leading to different chemical and biological properties.
Bis(2,2,2-trifluoroethoxy)methane: This compound contains two trifluoroethoxy groups but lacks the cyclohexene ring and aldehyde group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C9H11F3O2 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h5H,1-4,6H2 |
InChI Key |
DOQGMUFSYWJSQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



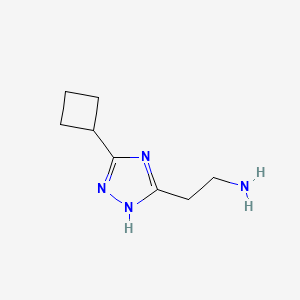
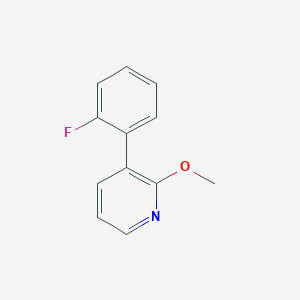
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
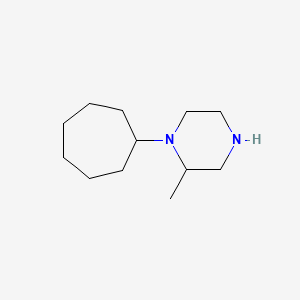
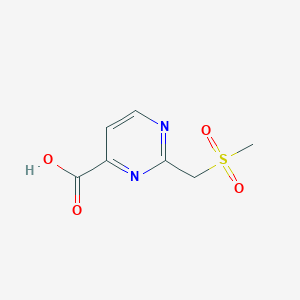
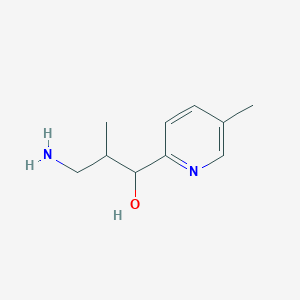

![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)
